molecular formula C15H13FN8 B5180938 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine

Cat. No.: B5180938
M. Wt: 324.32 g/mol
InChI Key: NWCJMEYHBKBZPJ-UHFFFAOYSA-N
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Description

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include formic acid, ortho-phenylenediamine, and various aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and triazole rings.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a broad range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN8/c1-24-14(19-8-20-24)11-4-5-17-15(23-11)18-7-13-21-10-3-2-9(16)6-12(10)22-13/h2-6,8H,7H2,1H3,(H,21,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCJMEYHBKBZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=NC(=NC=C2)NCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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